Monolinolein

描述

属性

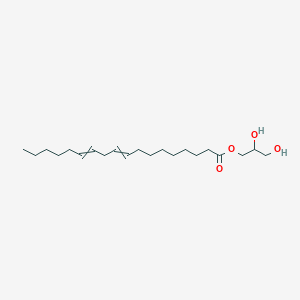

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECGLUPZRHILCT-GSNKCQISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(18:2(9Z,12Z)/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2277-28-3, 67968-46-1 | |

| Record name | 2,3-Dihydroxypropyl 9,12-octadecadienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MG(18:2(9Z,12Z)/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what are the physicochemical properties of Monolinolein

An In-depth Technical Guide to the Physicochemical Properties of Monolinolein

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a monoacylglycerol consisting of a glycerol (B35011) backbone esterified with one molecule of the omega-6 polyunsaturated fatty acid, linoleic acid, is a compound of significant interest across various scientific disciplines.[1] It is found naturally as a plant metabolite and is utilized commercially as an emollient, emulsifier, and moisturizing agent in cosmetics and pharmaceutical formulations.[1][2][3] Notably, this compound is explored for its role in advanced drug delivery systems, particularly in the formation of pH-responsive lyotropic liquid crystals for controlled release applications.[2] Furthermore, it has demonstrated antiviral properties, adding to its potential therapeutic applications.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of relevant workflows and mechanisms.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application and behavior in various formulations. The following table summarizes key quantitative data for 1-monolinolein.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₈O₄ | [4][5][6][7][8] |

| Molecular Weight | 354.5 g/mol | [4][9] |

| IUPAC Name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | [4] |

| CAS Number | 2277-28-3 (for 1-Monolinolein) | [6][7] |

| Appearance | Colorless to Pale Yellow Liquid/Oil | [1][2][3] |

| Melting Point | 14-15 °C | [2][5] |

| Boiling Point | 485.0 ± 40.0 °C (Predicted) | [2] |

| Density | 0.981 ± 0.06 g/cm³ (Predicted) | [2] |

| 1.05 g/cm³ | [5] | |

| Solubility | Insoluble in water.[1] Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[2] | |

| logP (Computed) | 5.8 | [4] |

| Stability | Sensitive to light and temperature.[2][3] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful application of this compound in research and development. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of fats and oils, which often melt over a range rather than at a sharp point.[4][5]

-

Apparatus:

-

Melting point capillary tubes (thin-walled glass)

-

Calibrated thermometer (0.2 °C subdivisions)

-

Heating bath apparatus (e.g., Thiele tube or automated melting point apparatus)

-

Heat source

-

-

Methodology:

-

Sample Preparation: The this compound sample is first melted and filtered to remove any impurities and residual moisture, ensuring the sample is completely dry.[4][5]

-

Capillary Filling: A clean capillary tube is dipped into the molten this compound so that a column of approximately 10 mm is drawn into the tube.[4]

-

Solidification: The end of the capillary tube containing the sample is rapidly chilled, for instance, against ice, to solidify the this compound.[4] The tubes are then refrigerated at 4 to 10°C for an extended period (e.g., overnight) to ensure complete crystallization.[5]

-

Measurement: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is placed in a heating bath.[5] The bath is heated at a controlled rate, typically around 0.5°C per minute, as the temperature approaches the expected melting point.[5]

-

Data Recording: The temperature at which the this compound column begins to rise or becomes completely clear and liquid is recorded as the melting point.[4][5] The experiment should be performed in duplicate or triplicate to ensure reproducibility.[2]

-

Determination of Density (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of liquids by measuring the mass of a known volume.[8][10][11]

-

Apparatus:

-

Pycnometer (a glass flask with a specific volume and a ground-glass stopper with a capillary)

-

Analytical balance

-

Constant temperature bath

-

Working liquid with a known density (e.g., distilled water)

-

-

Methodology:

-

Mass of Empty Pycnometer: A clean, dry pycnometer is accurately weighed on an analytical balance (m₀).[8][10]

-

Calibration with Water: The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) to reach thermal equilibrium. The water level is adjusted to the calibration mark, and any excess is removed. The filled pycnometer is reweighed (m₁). The volume of the pycnometer (V) is calculated using the known density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried thoroughly, and filled with the this compound sample. It is then brought to the same constant temperature as the water in the bath.[8]

-

Weighing: After ensuring no air bubbles are present and the outside is dry, the pycnometer filled with this compound is weighed (m₂).

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m₂ - m₀) / V.

-

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a substance in a particular solvent.[12]

-

Apparatus:

-

Stoppered flasks or vials

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration system (e.g., syringe filters)

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

-

-

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a stoppered flask. The excess solid ensures that a saturated solution is formed.[12]

-

Equilibration: The flasks are placed in a shaking incubator set at a constant temperature and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the excess undissolved this compound by centrifugation or filtration to obtain a clear, saturated solution.[13]

-

Quantification: The concentration of this compound in the saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

-

Result: The determined concentration represents the solubility of this compound in that specific solvent at the given temperature.

-

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is a powerful technique for the separation, identification, and quantification of this compound.

-

System:

-

HPLC system with a pump, autosampler, and detector (e.g., Light-Scattering Detector (LSD) or UV detector for derivatized samples).

-

Reversed-phase column (e.g., C18).

-

-

Methodology:

-

Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable solvent (e.g., hexane, chloroform/methanol mixture) to a known concentration.[14][15] For complex matrices, a solid-phase extraction (SPE) step may be required for cleanup.[14]

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase for reversed-phase separation of lipids is a gradient of acetonitrile (B52724) and water or isopropanol.[3][14]

-

Flow Rate: Typically around 1 ml/min.[3]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[3]

-

-

Injection and Detection: A specific volume of the sample solution is injected into the HPLC system. The detector response is recorded as a chromatogram.

-

Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a lipid such as this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Mechanism of this compound in pH-Responsive Drug Delivery

This compound is a key component in forming lyotropic liquid crystalline phases, such as cubosomes, which can be engineered to be pH-sensitive for targeted drug release. The addition of an ionizable lipid, like oleic acid or a pyridinylmethyl linoleate (B1235992) (PML), imparts this pH responsiveness.[9][16]

Caption: pH-triggered drug release from a this compound-based nanocarrier.

Postulated Antiviral Mechanism of this compound

Monoglycerides (B3428702), including this compound, are thought to exert their antiviral activity by disrupting the lipid envelope of enveloped viruses. This mechanism is primarily physical, leading to the loss of viral integrity.[17]

Caption: Postulated mechanism of antiviral action of this compound.

References

- 1. cbspd.com [cbspd.com]

- 2. 2.5. Determination of Fat Melting Point [bio-protocol.org]

- 3. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. img.antpedia.com [img.antpedia.com]

- 6. eclass.hua.gr [eclass.hua.gr]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

- 14. benchchem.com [benchchem.com]

- 15. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 16. Advances in the Design of pH-Sensitive Cubosome Liquid Crystalline Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US4997851A - Antiviral and antibacterial activity of fatty acids and monoglycerides - Google Patents [patents.google.com]

Monolinolein: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of monolinolein. This compound, a monoacylglycerol, is a significant molecule in various biological and industrial contexts, including as a plant metabolite, an antiviral agent, and an emulsifier in the food, cosmetic, and pharmaceutical industries.[1][2] Its structure, comprising a glycerol (B35011) backbone esterified with one linoleic acid molecule, makes it a key intermediate in lipid metabolism and a target for various analytical and synthetic procedures.[2]

Chemical Structure and Formula

This compound is a monoglyceride consisting of a glycerol molecule esterified with a single linoleic acid molecule. The most common isomer is 1-monolinolein (or α-monolinolein), where the linoleic acid is attached to the sn-1 position of the glycerol backbone.

-

IUPAC Name: 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate[1]

-

Synonyms: 1-Monolinolein, Glyceryl monolinoleate, 1-Linoleoyl-rac-glycerol[2][3][5]

The structure contains two cis double bonds within the linoleic acid chain, located at the 9th and 12th carbon positions.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 354.52 g/mol | [3][4][6] |

| Appearance | Colorless Oil | [5][6] |

| Melting Point | 14-15 °C | [6][7] |

| Boiling Point | 485.0 ± 40.0 °C (Predicted) | [6] |

| Density | 1.05 g/cm³ | [7] |

| CAS Number | 2277-28-3 (for 1-Monolinolein) | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for research and development. The following sections provide representative experimental protocols.

Synthesis of 1-Monolinolein via Glycerolysis

Glycerolysis is a common industrial method for producing monoacylglycerols from fats and oils. This process involves the reaction of triglycerides with glycerol at high temperatures, typically using a catalyst.

Materials:

-

Sunflower Oil (high in linoleic acid)

-

Glycerol

-

Calcium Hydroxide (Ca(OH)₂) as catalyst

-

Solvents for purification (e.g., hexane, ethanol)

Procedure:

-

Reaction Setup: Mix sunflower oil and glycerol in a suitable molar ratio (e.g., 1:5 oil to glycerol) in a reaction vessel equipped with a stirrer and temperature control.

-

Catalyst Addition: Add the Ca(OH)₂ catalyst to the mixture.

-

Glycerolysis Reaction: Heat the mixture to the reaction temperature (e.g., 200-240°C) under constant stirring. The reaction is typically carried out for several hours.[8]

-

Product Separation: After the reaction, the product mixture will contain this compound, di- and triglycerides, unreacted glycerol, and catalyst. The excess glycerol is typically separated by decantation or centrifugation.

-

Purification: The this compound-rich phase can be further purified. Molecular distillation is a common technique to separate monoacylglycerols from di- and triacylglycerols due to their different volatilities. Alternatively, solvent extraction or column chromatography can be employed for laboratory-scale purification. A study using Ca(OH)₂ as a catalyst reported generating monoacylglycerol with a purity of 48.3%, with this compound being a primary component.[8]

Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of monoacylglycerols. A reversed-phase HPLC system with a suitable detector is commonly used.

Materials & Equipment:

-

HPLC system with a pump, autosampler, and column oven.

-

Reversed-phase C18 column.

-

Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade, acidified if necessary).

-

This compound standard.

-

Sample containing this compound.

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., chloroform/methanol mixture). If necessary, perform a solid-phase extraction (SPE) to remove interfering substances. For biological samples, a hydrolysis step to release fatty acids followed by extraction may be required.[9][10]

-

Standard Preparation: Prepare a series of calibration standards of known concentrations of this compound in the same solvent as the sample.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18.

-

Mobile Phase: A gradient of acetonitrile and water is often used. For instance, a method for separating 2-monoglycerides uses an isocratic elution with acetonitrile/acidified water (99/1, v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30°C.[9]

-

Detector: ELSD is suitable as it does not require a chromophore. MS provides higher sensitivity and structural information.

-

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use this curve to determine the concentration of this compound in the sample.

Metabolic Pathway Context

This compound is an intermediate in the metabolism of triacylglycerols (TAGs), the main form of energy storage in animals. The synthesis and breakdown of TAGs occur through pathways involving mono- and diacylglycerol intermediates.

The synthesis of TAG (lipogenesis) starts from glycerol-3-phosphate and acyl-CoAs. A series of acyltransferase enzymes (GPAT, AGPAT) attach fatty acids to the glycerol backbone, forming lysophosphatidic acid and then phosphatidic acid. A phosphatase then converts phosphatidic acid to diacylglycerol (DAG). Finally, diacylglycerol acyltransferase (DGAT) adds a third fatty acid to form TAG.[11]

Conversely, the breakdown of TAGs (lipolysis) by lipases releases fatty acids and generates DAG and monoacylglycerol (MAG) intermediates. Monoglycerol lipase (B570770) can then hydrolyze this compound to release the final fatty acid (linoleic acid) and glycerol.[12]

References

- 1. 1-Monolinolein | C21H38O4 | CID 5283469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2277-28-3: 1-Monolinolein | CymitQuimica [cymitquimica.com]

- 3. larodan.com [larodan.com]

- 4. larodan.com [larodan.com]

- 5. 1-MONOLINOLEIN | 2277-28-3 [chemicalbook.com]

- 6. 1-MONOLINOLEIN CAS#: 2277-28-3 [m.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. researchgate.net [researchgate.net]

- 9. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 10. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 11. Lipid metabolism on and off the beaten path - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Monolinolein: A Technical Guide to its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolinolein, a monoacylglycerol consisting of a glycerol (B35011) backbone esterified to the omega-6 essential fatty acid linoleic acid, is a molecule of increasing interest in the fields of biochemistry, pharmacology, and materials science. Its amphiphilic nature imparts emulsifying properties valuable in the food, cosmetic, and pharmaceutical industries.[1] Furthermore, emerging research suggests potential biological activities, including antimicrobial and signaling functions. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, its biosynthetic pathways, and a discussion of its known and potential roles in cellular signaling.

Introduction

Monoacylglycerols (MAGs) are important lipids that serve as intermediates in the metabolism of triacylglycerols and phospholipids.[2] They are also recognized as signaling molecules, with 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid, being a prominent example.[2][3] this compound, existing as 1-monolinolein or 2-monolinolein depending on the position of the linoleic acid on the glycerol backbone, is found in various natural sources and can be synthesized enzymatically or chemically.[4] This document aims to be a comprehensive resource for professionals interested in the scientific and technical aspects of this compound.

Natural Sources and Abundance

This compound is present in a variety of plant and microbial sources, often as a result of the enzymatic breakdown of more complex lipids. While quantitative data for this compound across a wide range of natural sources is not extensively documented, some key sources have been identified.

Table 1: Notable Natural Sources of this compound

| Natural Source | Organism/Process | Form of this compound Identified | Reference(s) |

| Fermented Soybean (Tempeh) | Fermentation of soybeans by Rhizopus oligosporus | 1-monolinolein and 2-monolinolein | |

| Plant Root Waxes | Arabidopsis thaliana | Monoacylglycerols with saturated acyl groups (indicative of the presence of MAGs) | |

| Various Plant Oils | General vegetable oils | Present as a minor component resulting from lipid hydrolysis | |

| Saururus chinensis Roots | Plant extract | 1-Linoleoyl Glycerol (this compound) | |

| Hyoscyamus niger | Plant extract | Glyceryl monolinoleate | |

| Nelumbo nucifera | Plant extract | Glyceryl monolinoleate |

Fermented soybean products, such as tempeh, are a particularly noteworthy source of this compound. During the fermentation process, lipases produced by Rhizopus oligosporus hydrolyze triglycerides in the soybeans, leading to the formation of free fatty acids and mono- and diglycerides, including this compound.

Extraction and Purification Protocols

The extraction and purification of this compound from natural sources involve lipid extraction followed by chromatographic separation. Below are detailed protocols for the extraction of lipids from fermented soybean (tempeh) and a general protocol for the purification of this compound.

Experimental Protocol: Extraction of Lipids from Fermented Soybean (Tempeh)

This protocol is adapted from methodologies used for lipid extraction from fermented soybean products.

Materials:

-

Lyophilized and ground tempeh powder

-

Ethanol (B145695) (95% or absolute)

-

Centrifuge

-

Rotary evaporator

-

Glass vials

Procedure:

-

Sample Preparation: Weigh 10 g of lyophilized and finely ground tempeh powder.

-

Extraction:

-

Suspend the powder in 50 mL of ethanol in a sealed container.

-

Agitate the suspension vigorously at 4°C for 8 hours to ensure thorough extraction.

-

-

Centrifugation: Centrifuge the suspension at 13,000 x g for 10 minutes to pellet the solid material.

-

Supernatant Collection: Carefully collect the ethanol supernatant, which contains the extracted lipids, including this compound.

-

Solvent Evaporation: Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the lipids.

-

Storage: Store the resulting lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.

Experimental Protocol: Purification of this compound by Column Chromatography

This is a general protocol for the purification of monoacylglycerols from a mixed lipid extract using silica (B1680970) gel chromatography.

Materials:

-

Lipid extract (from section 3.1)

-

Silica gel (60 Å, 70-230 mesh)

-

Glass chromatography column

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing tank

-

Iodine vapor or other suitable visualization agent

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the lipid extract in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution:

-

Begin elution with pure hexane to elute non-polar lipids such as triacylglycerols.

-

Gradually increase the polarity of the mobile phase by adding ethyl acetate. A step-wise gradient can be used (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

-

Monoacylglycerols, including this compound, will typically elute at a higher concentration of ethyl acetate than diacylglycerols.

-

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

Monitoring by TLC: Monitor the separation by spotting small aliquots of each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 80:20). Visualize the spots using iodine vapor. Fractions containing spots with the same retention factor (Rf) as a this compound standard should be pooled.

-

Solvent Removal: Evaporate the solvent from the pooled fractions containing the purified this compound using a rotary evaporator.

-

Final Product: The resulting purified this compound should be stored under nitrogen at -20°C.

Analytical Characterization

The identification and quantification of this compound are typically performed using chromatographic techniques coupled with mass spectrometry.

Table 2: Analytical Methods for this compound Characterization

| Technique | Purpose | Key Parameters | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of fatty acid composition after derivatization. | Derivatization to fatty acid methyl esters (FAMEs) is typically required. The mass spectrum of the derivatized this compound can be compared to spectral libraries. | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of intact this compound. | Reversed-phase chromatography is commonly used. Electrospray ionization (ESI) is a suitable ionization technique. |

Experimental Protocol: GC-MS Analysis of this compound (as FAME)

Procedure:

-

Transesterification: The purified this compound or the total lipid extract is subjected to transesterification to convert the fatty acid to its methyl ester. A common method is to use methanolic HCl or BF3-methanol.

-

Extraction: The resulting fatty acid methyl esters (FAMEs) are extracted with a non-polar solvent like hexane.

-

GC-MS Analysis: The hexane extract is injected into a GC-MS system. The GC separates the FAMEs based on their volatility, and the MS provides mass spectra for identification. The retention time and mass spectrum of the linoleic acid methyl ester are compared to a standard.

Biosynthesis of this compound

This compound is synthesized in biological systems through the action of specific enzymes involved in lipid metabolism. The primary pathways involve the acylation of glycerol or the hydrolysis of triacylglycerols.

Monoacylglycerol Acyltransferase (MGAT) Pathway

In this pathway, a monoacylglycerol is acylated to form a diacylglycerol. While this pathway is primarily associated with the synthesis of diacylglycerols, the reverse reaction or the presence of specific MGATs could contribute to this compound levels.

Caption: Biosynthesis and degradation pathways of this compound.

Hydrolysis of Triacylglycerols by Lipases

A significant source of this compound in nature is the hydrolysis of triacylglycerols by lipases. In the context of tempeh production, lipases from Rhizopus oligosporus play a crucial role. These lipases can exhibit specificity for the sn-1 and sn-3 positions of the triglyceride, leading to the formation of 2-monoacylglycerols.

Caption: Formation of 2-monolinolein via lipase-mediated hydrolysis of trilinolein.

Biological Activity and Signaling Pathways

While the biological activities of many monoacylglycerols are still under investigation, this compound has been reported to possess antibacterial properties. Its structural similarity to other lipid signaling molecules suggests potential roles in modulating cellular signaling pathways.

Potential Interaction with Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical components of signal transduction pathways involved in cell proliferation, differentiation, and apoptosis. The activity of many PKC isoforms is regulated by diacylglycerols (DAGs). Given the structural similarity between this compound and DAGs, it is plausible that this compound could modulate PKC activity, either by directly binding to the C1 domain or by altering membrane properties. Unsaturated fatty acids have been shown to influence PKC activity.

Caption: Hypothesized modulation of the Protein Kinase C signaling pathway by this compound.

Potential Involvement in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Various lipids and their metabolites have been shown to influence NF-κB activation. Given the reported anti-inflammatory properties of some fatty acids and their derivatives, it is conceivable that this compound could impact this pathway, potentially by altering the activity of upstream kinases like IκB kinase (IKK) or by affecting membrane-associated signaling complexes.

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a naturally occurring monoacylglycerol with established applications as an emulsifier and emerging evidence of biological activity. Fermented soybeans (tempeh) represent a significant natural source, and established protocols for lipid extraction and purification can be readily applied to obtain this compound for research purposes. The biosynthesis of this compound is intrinsically linked to the broader pathways of lipid metabolism, involving key enzymes such as lipases and acyltransferases.

While the precise mechanisms of this compound's biological effects are not fully elucidated, its structural similarity to known lipid signaling molecules suggests a potential role in modulating key cellular pathways like those involving Protein Kinase C and NF-κB. Future research should focus on:

-

Quantitative analysis of this compound in a wider range of natural sources.

-

Elucidation of the specific enzymes and their regulation in the biosynthesis of this compound in various organisms.

-

In-depth investigation of the direct interactions of this compound with signaling proteins to validate its role in cellular communication and its potential as a therapeutic agent.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the chemistry, biology, and potential applications of this compound.

References

Monolinolein: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of monolinolein, a monoacylglycerol of significant interest in pharmaceutical and biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, experimental applications, and potential biological roles.

Core Properties of this compound

This compound is a monoglyceride consisting of a glycerol (B35011) backbone esterified with one molecule of linoleic acid, an essential omega-6 polyunsaturated fatty acid. It exists as two constitutional isomers, 1-monolinolein and 2-monolinolein, depending on the position of the ester bond on the glycerol moiety. Due to its amphiphilic nature, this compound is an effective emulsifier and has been explored for its utility in various formulations, including drug delivery systems.[1] It is generally recognized as safe (GRAS) for use in food products.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C21H38O4 | [2][3][4] |

| Molecular Weight | 354.52 g/mol | [2][3][4] |

| CAS Number (Isomer Mixture) | 26545-74-4 | [2][4] |

| CAS Number (1-Monolinolein) | 2277-28-3 | [3] |

| CAS Number (2-Monolinolein) | 3443-82-1 | [5] |

| Melting Point | 14-15 °C | [6] |

| Boiling Point (Predicted) | 485.0 ± 40.0 °C | [6] |

| Density (Predicted) | 0.981 ± 0.06 g/cm³ | [6] |

Synthesis and Experimental Protocols

The synthesis of high-purity this compound is crucial for research applications. Both chemical and enzymatic methods have been developed.

Chemical Synthesis of 1-Monolinolein

A common laboratory-scale synthesis of 1-monoolein, a structurally similar monoacylglycerol, involves a two-step process that can be adapted for 1-monolinolein.[7] This involves the transesterification of a linoleic acid ester with a protected glycerol, followed by deprotection.

Experimental Protocol: Two-Step Synthesis of 1-Monolinolein

-

Step 1: Transesterification:

-

Ethyl linoleate (B1235992) is reacted with 1,2-acetonide glycerol.

-

Sodium carbonate is used as a catalyst.

-

The reaction produces 1,2-acetonide-3-linoleoyl glycerol.

-

-

Step 2: Deprotection:

Enzymatic Preparation of Linoleic Acid (Precursor)

The starting material, linoleic acid, can be prepared from natural oils through enzymatic hydrolysis.

Experimental Protocol: Enzymatic Hydrolysis of Sunflower Oil

-

Enzyme Screening: Various lipases are screened for their efficacy in hydrolyzing sunflower oil. Candida rugosa lipase (B570770) has been shown to be effective.[8][9]

-

Reaction Conditions: The hydrolysis is typically carried out in a buffered aqueous solution at a controlled pH and temperature (e.g., pH 7.0 and 40°C).[8][9] The reaction mixture is stirred under a nitrogen atmosphere.

-

Optimization: Reaction parameters such as the buffer-to-oil ratio, enzyme-to-oil ratio, and initial pH are optimized to maximize the degree of hydrolysis.[8][9]

-

Purification: The resulting linoleic acid can be enriched and purified from the hydrolysate using methods like urea (B33335) complex fractionation.[8][9]

Applications in Drug Delivery

This compound is extensively studied for its role in forming self-assembled nanostructures for drug delivery.[2][10] These systems are particularly promising for encapsulating poorly water-soluble drugs.

Formation of Nanostructured Miniemulsions

This compound can form various lyotropic liquid crystalline phases in water, which can be dispersed into nanoparticles such as cubosomes and hexosomes.[2][10]

Experimental Protocol: Preparation of this compound-Based Miniemulsions

-

Lipid Phase Preparation: this compound is melted and mixed with the drug to be encapsulated (e.g., Paclitaxel).

-

Aqueous Phase Preparation: A polymeric stabilizer, such as Pluronic F127, is dissolved in an aqueous buffer.

-

Emulsification: The lipid phase is added to the aqueous phase and subjected to high-energy emulsification methods like ultrasonication or high-pressure homogenization to form a coarse emulsion.

-

Miniemulsion Formation: The coarse emulsion is further processed to form kinetically stabilized miniemulsions containing nanostructured particles.

-

Characterization: The resulting nanoparticles are characterized for their size, structure, and drug-loading efficiency.

Role in Biological Signaling

While direct signaling pathways initiated by this compound are not extensively characterized, the biological activities of its constituent, linoleic acid, suggest potential interactions with cellular signaling cascades. Fatty acids are known to modulate inflammatory pathways, in part through their interaction with Toll-like receptors (TLRs).

Modulation of TLR4 Signaling by Fatty Acids

Saturated and polyunsaturated fatty acids can have opposing effects on the TLR4 signaling pathway. While saturated fatty acids can act as agonists, polyunsaturated fatty acids like linoleic acid may modulate this response. The pathway involves the adaptor protein MyD88 and subsequent activation of downstream kinases leading to the activation of NF-κB.

Analytical Methodologies

Accurate characterization and quantification of this compound in various matrices are essential for research and development. Standard lipid analysis techniques are applicable.

5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of lipids. For compounds like this compound that lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are suitable.

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile lipids like this compound, derivatization (e.g., silylation) is typically required to increase their volatility for GC analysis. Mass spectrometry provides structural information for identification.

Concluding Remarks

This compound is a versatile molecule with established applications in drug delivery and potential roles in biological processes. This guide provides a foundational overview of its properties and relevant experimental protocols to support ongoing and future research in the pharmaceutical and biomedical fields. The continued investigation into its biological functions and the development of novel delivery systems based on its unique physical properties are promising areas for future exploration.

References

- 1. CAS 2277-28-3: 1-Monolinolein | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. larodan.com [larodan.com]

- 5. 2-Linoleoylglycerol | C21H38O4 | CID 5365676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-MONOLINOLEIN | 2277-28-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Nanostructured this compound miniemulsions as delivery systems: Role of the internal mesophase on cytotoxicity and cell internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Monolinolein in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monolinolein, a monoacylglycerol consisting of a glycerol (B35011) molecule esterified to linoleic acid, occupies a pivotal, albeit under-investigated, position in plant lipid biochemistry. While direct research on this compound's specific functions is nascent, its role can be inferred from its position as a key metabolic intermediate in the mobilization of stored fats and as a precursor to potent signaling molecules. This technical guide synthesizes the current understanding of lipid metabolism and signaling to elucidate the probable biological roles of this compound in plants, providing a framework for future research and potential applications in crop improvement and drug development.

This document details the inferred metabolic pathways involving this compound, its connection to stress-response signaling cascades, and relevant experimental protocols for its study. Quantitative data on related lipid molecules are presented to provide context for the dynamic changes that likely involve this compound during various physiological and stress conditions.

Introduction: The Emerging Significance of Monoacylglycerols

Lipids in plants are fundamental not only as structural components of membranes and as energy reserves but also as a diverse array of signaling molecules that regulate growth, development, and responses to environmental stresses.[1][2] Monoacylglycerols (MAGs), including this compound, are central intermediates in the catabolism of triacylglycerols (TAGs), the primary form of stored energy in seeds and other oleaginous tissues.[3][4] The enzymatic hydrolysis of TAGs releases fatty acids and glycerol for energy production and biosynthetic processes, with diacylglycerols (DAGs) and MAGs as sequential intermediates.[5][6][7]

The linoleic acid moiety of this compound is a polyunsaturated fatty acid that is a precursor to the jasmonate family of phytohormones, which are critical regulators of plant defense against herbivores and pathogens, as well as being involved in various developmental processes.[8][9][10][11] Therefore, the metabolism of this compound is intrinsically linked to some of the most crucial adaptive responses in plants.

Inferred Biological Roles of this compound

Based on the current body of research on plant lipid metabolism and signaling, the biological roles of this compound can be categorized into two primary areas: as a metabolic intermediate and as a potential precursor for signaling molecules.

This compound as a Metabolic Intermediate in Triacylglycerol Mobilization

During seed germination and other energy-demanding processes, stored TAGs are hydrolyzed to provide carbon skeletons and energy. This process, known as lipolysis, is catalyzed by a series of lipases. The final step in this cascade is the hydrolysis of monoacylglycerols by monoacylglycerol lipases (MAGLs) to release the last fatty acid and a glycerol molecule.[4][12] Several MAGL genes have been identified and characterized in plants, such as Arabidopsis thaliana, indicating a conserved and essential function for this enzymatic step.[12]

The transient nature of this compound during this process suggests its primary role is that of a metabolic intermediate. Its concentration is likely tightly regulated to ensure an efficient flux of fatty acids and glycerol to downstream metabolic pathways, such as beta-oxidation and gluconeogenesis.

This compound as a Precursor for Signaling Molecules

The hydrolysis of this compound by MAGLs releases free linoleic acid.[4] Linoleic acid is the direct precursor for the biosynthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates.[8][13] The jasmonate signaling pathway is a cornerstone of plant defense against a wide range of biotic stresses.[10][11]

Upon wounding or pathogen attack, linoleic acid is released from membrane lipids and can also be sourced from the breakdown of stored TAGs. It is then oxygenated by lipoxygenases (LOXs) and subsequently converted through a series of enzymatic steps into JA. JA and its bioactive conjugate, JA-isoleucine, then bind to a receptor complex, leading to the transcriptional reprogramming of the cell to mount a defense response. This includes the production of defense-related proteins and secondary metabolites.[10][11]

While a direct signaling role for this compound itself has not been established, its strategic position as a potential source of linoleic acid for jasmonate synthesis is a critical inferred function. Furthermore, other lipid intermediates, such as diacylglycerol (DAG) and phosphatidic acid (PA), are recognized as important second messengers in various plant signaling pathways, including those responding to abiotic stress.[14][15][16][17][18] It is plausible that this compound could have as-yet-undiscovered signaling properties.

Signaling Pathways and Metabolic Networks

The following diagrams illustrate the inferred position of this compound within the broader context of plant lipid metabolism and signaling.

Quantitative Data on Related Lipids in Plant Stress Responses

Direct quantitative data for this compound in plants is currently not available in the literature. However, the analysis of related lipid species provides a valuable context for understanding the potential dynamics of this compound during stress. The following tables summarize representative data on changes in the levels of key fatty acids and other lipids in response to abiotic and biotic stresses.

Table 1: Changes in Fatty Acid Composition in Response to Wounding in Tomato Leaves

| Fatty Acid | Control (nmol/g fresh weight) | Wounded (nmol/g fresh weight) | Fold Change | Reference |

| Linoleic Acid (18:2) | ~15 | ~45 | ~3.0 | [19] |

| α-Linolenic Acid (18:3) | ~10 | ~60 | ~6.0 | [19] |

Note: Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.

Table 2: Lipid Class Remodeling in Arabidopsis under Cold Stress

| Lipid Class | Control (mol%) | Cold Acclimated (mol%) | Change | Reference |

| Phosphatidylcholine (PC) | 35.1 | 30.2 | -4.9 | [20] |

| Phosphatidylethanolamine (PE) | 24.5 | 23.1 | -1.4 | [20] |

| Digalactosyldiacylglycerol (DGDG) | 22.8 | 27.5 | +4.7 | [20] |

| Monogalactosyldiacylglycerol (MGDG) | 10.5 | 11.2 | +0.7 | [20] |

| Triacylglycerol (TAG) | Trace | Increased | + | [21][22] |

Experimental Protocols

The study of this compound in plants requires robust methods for lipid extraction, separation, and quantification. The following protocols are adapted from established methodologies for plant lipid analysis and can be specifically tailored for the investigation of this compound.

Protocol for Extraction and Quantification of Monoacylglycerols from Plant Tissue

Objective: To extract and quantify this compound from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the tissue and grind to a fine powder.

-

-

Lipid Extraction:

-

To 50 mg of powdered tissue, add 2 mL of isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT) and incubate at 75°C for 15 minutes to inactivate lipases.

-

Add 1 mL of chloroform (B151607) and 0.5 mL of water, and vortex thoroughly.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Collect the lower chloroform phase containing the lipids.

-

Repeat the extraction of the upper aqueous phase and pellet with 1 mL of chloroform.

-

Pool the chloroform extracts and dry under a stream of nitrogen gas.

-

-

Derivatization for GC-MS Analysis:

-

To the dried lipid extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine.

-

Incubate at 70°C for 30 minutes to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

Evaporate the derivatization reagents under nitrogen and redissolve the sample in hexane.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient program to separate the lipid components.

-

Identify the TMS-derivatized this compound based on its retention time and mass spectrum, comparing it to an authentic standard.

-

Quantify using an internal standard (e.g., monopentadecanoin) added at the beginning of the extraction.

-

Protocol for Separation of Lipid Classes by HPLC

Objective: To separate different lipid classes, including monoacylglycerols, from a total lipid extract using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Lipid Extraction: Perform lipid extraction as described in Protocol 5.1.

-

HPLC System: Use an HPLC system with a normal-phase column (e.g., silica (B1680970) or diol) and an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for universal lipid detection.

-

Mobile Phase Gradient: Employ a gradient of non-polar and polar solvents to separate the lipid classes. A typical gradient might involve hexane, isopropanol, and water.

-

Start with a high percentage of non-polar solvent (e.g., hexane) to elute neutral lipids like triacylglycerols.

-

Gradually increase the proportion of polar solvents (e.g., isopropanol/water) to elute diacylglycerols, monoacylglycerols, and finally phospholipids.

-

-

Identification: Identify the this compound peak by comparing its retention time with that of a pure standard.

-

Quantification: Generate a calibration curve using a range of concentrations of a this compound standard to quantify the amount in the sample.

Future Directions and Applications

The study of this compound and other monoacylglycerols in plants is a promising area for future research. Key questions to be addressed include:

-

Direct Signaling Role: Does this compound have a signaling function independent of its conversion to other molecules? Identifying potential this compound-binding proteins would be a crucial step.

-

Regulation of MAGLs: How is the activity of monoacylglycerol lipases regulated in response to different developmental and environmental cues?

-

Metabolic Flux: What is the quantitative contribution of TAG-derived this compound to the free linoleic acid pool used for jasmonate synthesis during stress?

A deeper understanding of this compound metabolism could have significant applications in agriculture and biotechnology. For instance, manipulating the expression of MAGL genes could potentially alter the fatty acid profile of seed oils or modulate the plant's defense responses.[4] Furthermore, as lipid-based signaling pathways are explored as targets for novel agrochemicals, a comprehensive knowledge of all lipid-derived molecules, including this compound, will be essential.

Conclusion

While direct experimental evidence for the biological roles of this compound in plants is currently limited, its chemical nature and metabolic context strongly suggest its importance as an intermediate in energy mobilization and as a precursor to the vital jasmonate signaling pathway. The frameworks and protocols presented in this guide offer a foundation for researchers to further investigate this intriguing molecule and unlock its full potential in plant science and related industries. The exploration of this compound and its metabolic network represents a significant frontier in our understanding of plant lipid biochemistry.

References

- 1. The intricate role of lipids in orchestrating plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biospub.com [biospub.com]

- 3. Frontiers | Degradation of Lipid Droplets in Plants and Algae—Right Time, Many Paths, One Goal [frontiersin.org]

- 4. Deciphering the role of monoacylglycerol lipases (MAGL) under abiotic stress and lipid metabolism in soybean (Glycine max L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of Jasmonates from Linoleic Acid by the Fungus Fusarium oxysporum. Evidence for a Novel Allene Oxide Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Octadecanoid Precursors of Jasmonic Acid Activate the Synthesis of Wound-Inducible Proteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Molecular and biochemical characterizations of the monoacylglycerol lipase gene family of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-Linolenic Acid Mediates Diverse Drought Responses in Maize (Zea mays L.) at Seedling and Flowering Stages [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Does diacylglycerol serve as a signaling molecule in plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipid phosphorylation by a diacylglycerol kinase suppresses ABA biosynthesis to regulate plant stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lipid remodelling: Unravelling the response to cold stress in Arabidopsis and its extremophile relative Eutrema salsugineum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Monolinolein: A Technical Guide on its Antiviral and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral and antimicrobial activities of monolinolein, a monoglyceride derived from linoleic acid. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the mechanisms of action and experimental workflows.

Antiviral Activity of this compound

This compound has demonstrated significant virucidal activity, particularly against enveloped viruses.[1] The primary mechanism of action involves the disruption of the viral lipid envelope, leading to the inactivation of the virus.[1][2][3] This effect is attributed to the amphipathic nature of the monoglyceride, which allows it to integrate into and destabilize the lipid bilayer of the viral envelope.[4]

Quantitative Antiviral Data

The virucidal efficacy of this compound has been quantified in several studies. The data highlights its potency, in some cases, surpassing that of other monoglycerides (B3428702).

| Virus Strain | Concentration | Efficacy | Reference Medium | Citation |

| Visna Virus (an enveloped retrovirus) | 0.25 mg/mL (0.7 mM) | >3.0 log₁₀ reduction in viral titer | Maintenance Medium | [2] |

| Enveloped Viruses (General) | Not Specified | Equivalent viral titer reduction to monocaprin (B1671684) at 1/3 the molar concentration | Maintenance Medium | [5] |

| Enveloped Viruses (General) | Not Specified | >60-fold less effective than monocaprin | Infant Formula | [5] |

Proposed Mechanism of Antiviral Action

The antiviral action of this compound against enveloped viruses is a direct physical process. The monoglyceride molecules intercalate into the viral lipid envelope. This insertion disrupts the integrity of the envelope, causing leakage and, at higher concentrations, complete disintegration of the viral particle, rendering it non-infectious.[2][3] This mechanism is effective against a broad range of enveloped viruses because it targets a common structural feature—the lipid envelope—rather than specific viral proteins.[1]

Caption: Proposed mechanism of this compound's antiviral action.

Experimental Protocol: Virucidal Suspension Assay

This protocol outlines a standard method for quantifying the direct effect of this compound on viral infectivity.

Objective: To determine the reduction in viral titer after direct incubation with this compound.

Materials:

-

This compound stock solution (e.g., dissolved in ethanol).

-

Target enveloped virus stock of known titer (e.g., Herpes Simplex Virus, Vesicular Stomatitis Virus).[2][6]

-

Appropriate cell line for viral propagation and titration (e.g., Vero cells).[6]

-

96-well cell culture plates.

-

Standard laboratory equipment for cell culture and virology.

Procedure:

-

Preparation of Test Substance: Prepare serial dilutions of the this compound stock solution in maintenance medium to achieve the desired final concentrations for testing (e.g., 0.25 mg/mL, 0.5 mg/mL, 1.0 mg/mL).[2] A vehicle control (medium with the same concentration of ethanol (B145695) used for dilution) must be prepared.

-

Incubation: Mix a fixed volume of the virus stock with an equal volume of each this compound dilution and the controls (vehicle control and medium-only control).

-

Incubation Period: Incubate the virus-lipid mixtures at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[2][7]

-

Titration of Remaining Virus: Immediately following incubation, perform serial 10-fold dilutions of each mixture in cold maintenance medium.[6]

-

Infection of Cells: Inoculate monolayers of the appropriate cell line in 96-well plates with the dilutions.

-

Observation: Incubate the plates for 3-5 days, observing daily for the development of viral cytopathic effect (CPE).

-

Endpoint Calculation: Determine the viral titer for each sample, typically expressed as the 50% Tissue Culture Infective Dose (TCID₅₀)/mL. The antiviral activity is measured as the log₁₀ reduction in viral titer compared to the medium-only control.[2]

Caption: Experimental workflow for a virucidal suspension assay.

Antimicrobial Activity of this compound

The antimicrobial activity of this compound is a subject of conflicting reports in the scientific literature. While monoglycerides as a class are known for their antimicrobial properties,[8][9][10] specific studies on this compound have found it to be inactive against certain bacterial species.

Quantitative Antimicrobial Data

Direct experimental testing of purified this compound (both 1-monolinolein and 2-monolinolein) did not demonstrate bactericidal activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis at concentrations up to 1,000 µg/mL.[4][11] Another study also reported a lack of antibacterial activity for 1-monolinolein against Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.[12] This contrasts with reports that list this compound among monoglycerides with known antimicrobial activities.[10]

| Bacterium | Isomer(s) Tested | Concentration | Result | Citation |

| Staphylococcus aureus | 1- and 2-monolinolein | ≤ 1,000 µg/mL | No bactericidal activity | [4][11] |

| Bacillus subtilis | 1- and 2-monolinolein | ≤ 1,000 µg/mL | No bactericidal activity | [4][11] |

| Staphylococcus aureus | 1-monolinolein | Not Specified | No antibacterial activity | [12] |

| Escherichia coli | 1-monolinolein | Not Specified | No antibacterial activity | [12] |

For comparative purposes, the structurally similar monoglyceride monolinolenin (derived from α-linolenic acid) did exhibit antibacterial activity in the same study that found this compound to be inactive.

| Bacterium | Compound | Minimum Bactericidal Concentration (MBC) | Citation |

| Bacillus subtilis | 1-monolinolenin | 125 µg/mL | [4] |

| Bacillus subtilis | 2-monolinolenin | 250 µg/mL | [4] |

General Mechanism of Antimicrobial Action for Monoglycerides

Although the efficacy of this compound itself is debated, the established mechanism for antimicrobial lipids involves destabilizing the bacterial cell membrane.[8][9] At lower concentrations, these molecules can create pores in the membrane, leading to the leakage of essential cell metabolites.[4] At higher concentrations, they can solubilize the membrane entirely, causing cell lysis.[4] This mechanism is generally more effective against Gram-positive bacteria, whose cell membranes are more exposed compared to the outer membrane of Gram-negative bacteria.[4]

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination

This protocol is used to determine the lowest concentration of a substance that results in bacterial death.

Objective: To find the MBC of this compound against selected bacterial strains.

Materials:

-

Purified this compound.

-

Bacterial strains (e.g., S. aureus, B. subtilis).

-

Liquid culture medium (e.g., Tryptic Soy Broth).

-

Solid agar (B569324) medium (e.g., Tryptic Soy Agar).

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Bacterial Culture Preparation: Grow an overnight culture of the test bacteria in a liquid medium. Dilute the culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare a series of two-fold dilutions of this compound in the liquid medium in the wells of a microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.[13]

-

MIC Determination: After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that shows no visible bacterial growth.

-

MBC Determination: Take a small aliquot (e.g., 50 µL) from each well that showed no growth (at and above the MIC).[13]

-

Plating: Spread the aliquot onto a solid agar plate.

-

Incubation and Analysis: Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that resulted in no bacterial colony growth on the agar plate, indicating ≥99.9% killing of the initial inoculum.

Caption: Workflow for MIC and MBC determination.

Conclusion and Future Directions

This compound demonstrates clear and potent antiviral activity against enveloped viruses, primarily by disrupting the viral lipid envelope. Quantitative data supports its efficacy, making it a compound of interest for further antiviral research and development.

In contrast, its antibacterial activity is not well-supported by the available primary literature, with multiple studies indicating a lack of efficacy against tested Gram-positive and Gram-negative bacteria. The discrepancy between these findings and general reviews that list this compound as an antimicrobial agent warrants further investigation. Future research should aim to:

-

Screen this compound against a broader panel of bacterial and fungal pathogens to definitively characterize its antimicrobial spectrum.

-

Investigate the structural differences between this compound and active counterparts like monolinolenin to understand the determinants of antibacterial efficacy.

-

Explore potential synergistic effects of this compound with other known antimicrobial agents.

References

- 1. Inactivation of enveloped viruses and killing of cells by fatty acids and monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Unsaturated free fatty acids inactivate animal enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. WO1989006124A1 - Antiviral and antibacterial activity of fatty acids and monoglycerides - Google Patents [patents.google.com]

- 6. EP0346451A1 - Antiviral activity of fatty acids and monoglycerides - Google Patents [patents.google.com]

- 7. IN VITRO EFFECTS OF MONOLAURIN COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Linoleic acid, α-linolenic acid, and monolinolenins as antibacterial substances in the heat-processed soybean fermented with Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Monolinolein

For Researchers, Scientists, and Drug Development Professionals

Monolinolein, a monoacylglyceride of linoleic acid, is a pivotal excipient in the formulation of lipid-based drug delivery systems. Its amphiphilic character and biocompatibility render it a valuable component for enhancing the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility profile across a spectrum of organic solvents is fundamental to leveraging its full potential in pharmaceutical development. This in-depth technical guide provides a thorough analysis of the solubility of this compound, detailed experimental methodologies for its quantification, and logical workflows to guide formulation strategies.

Quantitative and Qualitative Solubility of this compound

This compound's lipophilic nature dictates its solubility, making it generally soluble in organic solvents while remaining practically insoluble in water. While extensive quantitative solubility data for this compound is not widely available in the public domain, this guide compiles the available qualitative information and data for structurally similar compounds to provide a comprehensive overview. For instance, the closely related glycerol (B35011) monooleate has a reported solubility of 50 mg/mL in chloroform[1]. Linoleic acid, the fatty acid constituent of this compound, is reported to be soluble in DMSO and dimethylformamide at approximately 100 mg/mL and is miscible with ethanol[2].

Table 1: Solubility Profile of this compound and Related Compounds

| Solvent | Solvent Type | Solubility of this compound | Notes |

| Chloroform | Halogenated Hydrocarbon | Slightly Soluble[3][4] | A related compound, glycerol monooleate, has a solubility of 50 mg/mL[1]. |

| Ethanol | Polar Protic | Soluble[5] | Miscible. Linoleic acid is also miscible in ethanol[2]. |

| Methanol (B129727) | Polar Protic | Slightly Soluble[3][4] | - |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble[3][4] | - |

| Acetone | Polar Aprotic | Soluble[1] | - |

| Ether | Ether | Soluble[5] | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[6] | Linoleic acid has a solubility of approx. 100 mg/mL[2]. |

| Oils (Vegetable and Mineral) | Lipid | Soluble[1] | - |

| Water | Polar Protic | Insoluble[1][5] | - |

Note: The solubility of this compound can be influenced by its specific isomeric form (e.g., 1-monolinolein vs. 2-monolinolein), purity, and the presence of other glycerides.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of this compound's solubility is critical for formulation development. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then quantified.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). A visual excess of solid material should be present throughout the experiment.

-

Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Chromatographic Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.

Principle: A solution of the sample is passed through a column containing a stationary phase. Different components of the sample interact differently with the stationary phase, leading to their separation. The concentration of the analyte is determined by comparing its peak area to that of a known standard.

Detailed Methodology for this compound Quantification:

-

System Preparation:

-

Column: A reverse-phase C18 column is typically suitable for lipid analysis.

-

Mobile Phase: A mixture of organic solvents such as acetonitrile, isopropanol, and/or methanol with a small percentage of an acid (e.g., acetic acid or trifluoroacetic acid) is commonly used. The exact composition may need to be optimized.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is recommended for lipid analysis as this compound lacks a strong UV chromophore. A Refractive Index (RI) detector can also be used.

-

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Sample Preparation: Dilute the supernatant obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the standard curve.

-

Analysis: Inject the standard solutions and the diluted sample into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of this compound in the diluted sample from the calibration curve and account for the dilution factor to calculate the solubility.

Workflow for HPLC Quantification

Caption: HPLC Quantification Workflow.

Advanced Techniques for Solubility Assessment

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the solubility of a compound in a solid or semi-solid lipid matrix by analyzing the melting behavior of the mixture.

Principle: The presence of a dissolved solute depresses the melting point and reduces the enthalpy of fusion of the solvent. By preparing mixtures with increasing concentrations of the solute and analyzing their thermal profiles, the saturation solubility can be determined.

Hot-Stage Microscopy (HSM)

HSM provides a visual method for determining the solubility of a compound in a molten lipid.

Principle: A physical mixture of the compound and the lipid is heated on a microscope stage. The temperature at which the last crystals of the compound dissolve in the molten lipid corresponds to the saturation solubility at that temperature.

Conclusion

A thorough understanding of the solubility of this compound in various solvents is a critical prerequisite for the successful design and development of lipid-based drug delivery systems. While comprehensive quantitative data remains an area for further investigation, the information and detailed experimental protocols provided in this guide offer a robust framework for researchers and formulation scientists. By employing systematic solubility studies, the pharmaceutical industry can continue to unlock the full potential of this compound in creating innovative and effective drug products.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 1-MONOLINOLEIN CAS#: 2277-28-3 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glyceryl Monolinoleate or this compound USP Manufacturers, with SDS [mubychem.com]

Thermal Stability and Degradation of Monolinolein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of monolinolein. This compound, a monoglyceride of linoleic acid, is a key excipient in various pharmaceutical formulations, and its stability under thermal stress is a critical parameter for ensuring drug product quality and shelf-life. This document summarizes available quantitative data, details relevant experimental protocols, and outlines potential degradation pathways.

Thermal Stability Analysis

The thermal stability of this compound can be effectively characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization.

Thermogravimetric Analysis (TGA)

Table 1: Thermogravimetric Analysis Data for a Linseed Oil-Derived Monoacylglycerol Mixture [1]

| Parameter | Value |

| Onset of Decomposition | ~160 °C |

| End of Decomposition | ~260 °C |

| Temperature of Maximum Decomposition Rate | 244 °C |

| Total Mass Loss | ~96% |

This data suggests that the primary decomposition of unsaturated monoacylglycerols like this compound occurs in a single step within this temperature range.

Differential Scanning Calorimetry (DSC)

DSC analysis helps to understand the physical stability and phase behavior of this compound upon heating. Although a DSC thermogram for pure this compound is not available, data for glyceryl monooleate (GMO), a monoglyceride with a similar unsaturated fatty acid chain, can be used as a reference.

Table 2: Differential Scanning Calorimetry Data for Glyceryl Monooleate (GMO) [2]

| Thermal Event | Temperature Range |

| Melting Endotherm | 20 - 40 °C |